2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride typically involves the reaction of 1-methylpyrazole with an appropriate amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methylpyrazol-3-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
3-Amino-2-(1-methylpyrazol-3-yl)propanol: Another similar compound with a different carbon chain length.
Uniqueness
2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C6H12ClN3O |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-3-2-6(8-9)5(7)4-10;/h2-3,5,10H,4,7H2,1H3;1H |
InChI Key |
WJXJGFLOVSEKGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.